

derivatives and analogs of 1-Cbz-4-Piperidone

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Compound of Interest

Compound Name: 1-Cbz-4-Piperidone

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An In-depth Technical Guide to the Derivatives and Analogs of **1-Cbz-4-Piperidone** for Researchers, Scientists, and Drug Development Professionals.

Introduction

1-Cbz-4-piperidone, also known as benzyl 4-oxo-1-piperidinecarboxylate, is a pivotal scaffold in medicinal chemistry and drug discovery.^[1] Its rigid heterocyclic structure, coupled with the versatile reactivity of the ketone and the protected amine, makes it an invaluable starting material for the synthesis of a diverse array of biologically active molecules.^{[2][3]} The carboxybenzyl (Cbz) protecting group on the nitrogen atom allows for selective chemical modifications at the 4-position, and its subsequent removal under mild conditions provides a handle for further functionalization.^[2] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of various derivatives and analogs of **1-Cbz-4-piperidone**.

Synthesis of 1-Cbz-4-Piperidone and its Core Derivatives

The synthesis of **1-Cbz-4-piperidone** is typically achieved through the N-acylation of 4-piperidone or its precursors with benzyl chloroformate (CbzCl).^{[1][2][4]} Common starting materials include 4-piperidone monohydrate hydrochloride or 4,4-piperidinediol hydrochloride. The reaction is generally carried out in the presence of a base, such as sodium carbonate or triethylamine, to neutralize the hydrochloride salt and facilitate the nucleophilic attack of the piperidine nitrogen on the CbzCl.^{[2][4]}

General Experimental Protocol for the Synthesis of 1-Cbz-4-Piperidone

A common method for the synthesis of **1-Cbz-4-piperidone** is as follows:

- To a solution of 4,4-piperidinediol hydrochloride (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (1:1), sodium carbonate (1.4 equivalents) is added.[4]
- Benzyl chloroformate (1.2 equivalents) is then added to the mixture.[4]
- The reaction is stirred at room temperature for approximately 9 hours.[4]
- The reaction mixture is then diluted with ethyl acetate and a 5% aqueous solution of sodium carbonate.[4]
- The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.[4]
- The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.[5]
- The crude product is purified by flash column chromatography to yield **1-Cbz-4-piperidone** as a colorless oil.[5]

Key Classes of 1-Cbz-4-Piperidone Derivatives and Their Biological Activities

The **1-Cbz-4-piperidone** core has been elaborated into a multitude of derivatives with a broad spectrum of pharmacological activities. This section will delve into some of the most significant classes, presenting their biological data in a structured format.

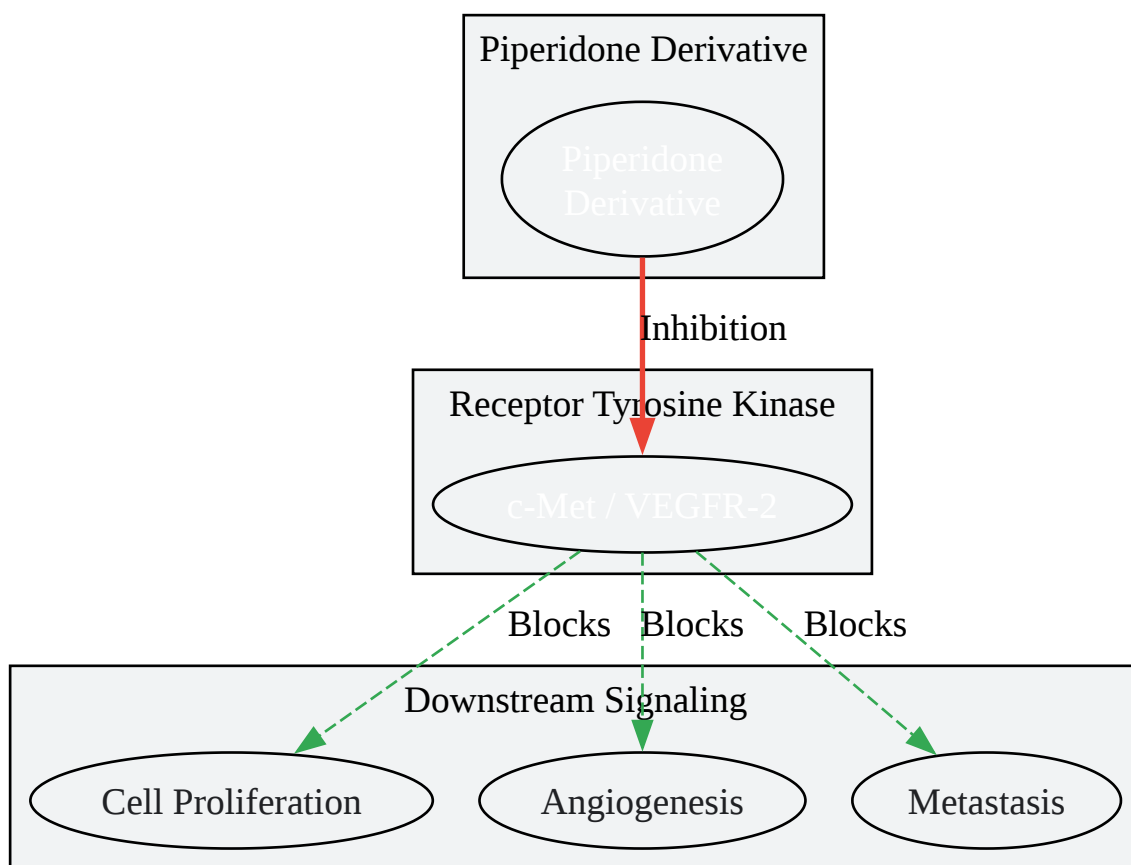
Anticancer Derivatives

Derivatives of **1-Cbz-4-piperidone** have shown significant promise as anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.

Several piperidine-based compounds have been developed as inhibitors of key RTKs like c-Met and VEGFR-2, which are crucial for tumor angiogenesis and metastasis.[6][7][8]

Table 1: In Vitro Activity of Piperidine Derivatives as c-Met and VEGFR-2 Kinase Inhibitors

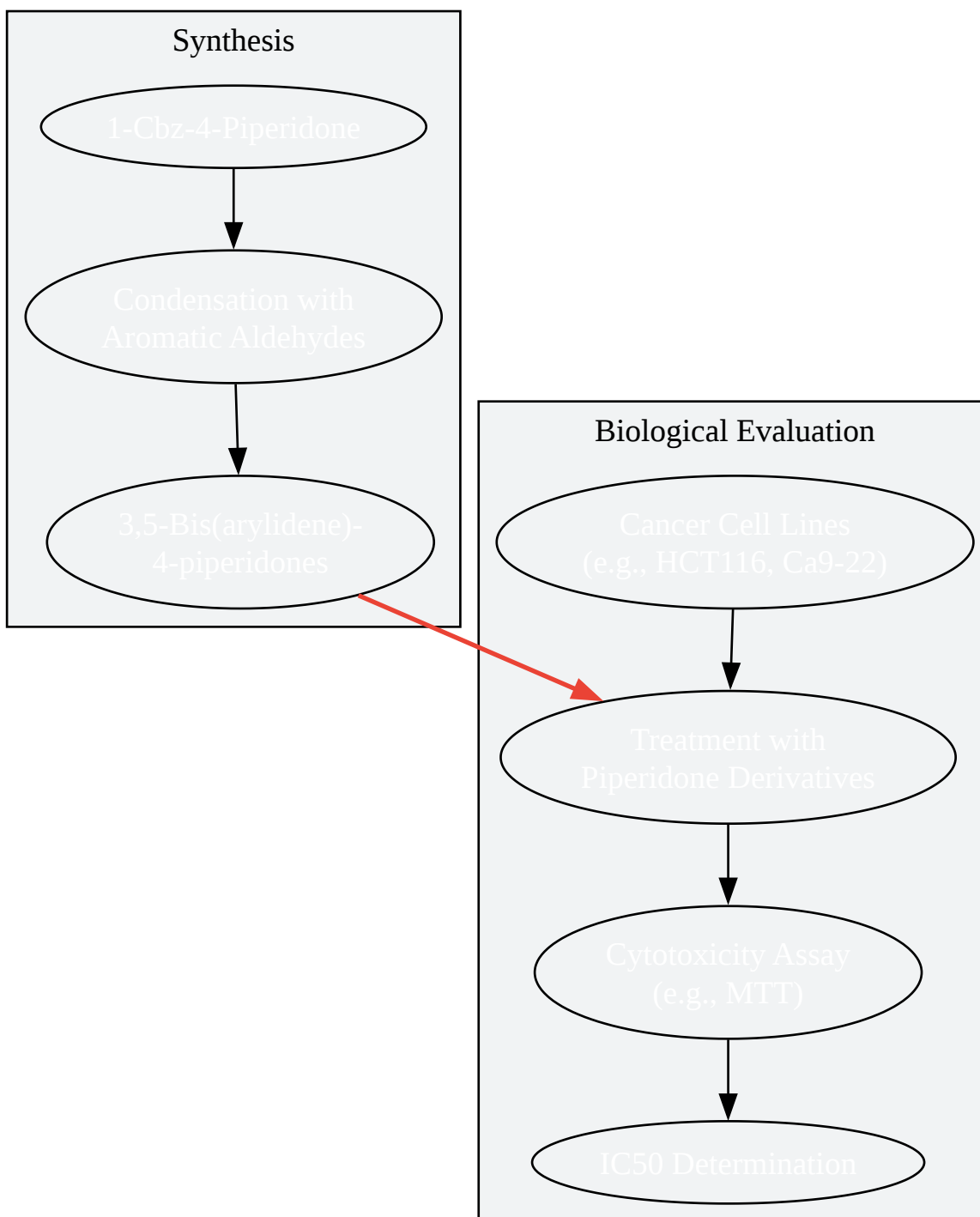
Compound ID	Target	IC50 (μM)	Cancer Cell Line	IC50 (μM)	Reference
20b	c-Met	0.0086	MKN45	0.57	[1]
20c	c-Met	0.0112	MKN45	0.65	[1]
11b	VEGFR-2	0.057	-	-	[7]
11b	c-Met	0.181	-	-	[7]
5h	VEGFR-2	0.152	-	-	[7]
5h	c-Met	1.885	-	-	[7]

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This class of compounds, which are curcumin analogs, has demonstrated potent cytotoxic activity against a variety of cancer cell lines.[9][10][11][12][13] Their mechanism of action is often multifactorial, involving the induction of apoptosis and cell cycle arrest.[9][13]

Table 2: Cytotoxic Activity of 3,5-Bis(arylidene)-4-piperidone Derivatives

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
7f	HCT116 (Colon)	< 1	[9]
8a	HCT116 (Colon)	< 1	[9]
1d	Ca9-22 (Squamous)	< 0.1	[11]
1g	Ca9-22 (Squamous)	< 0.1	[11]
1k	Ca9-22 (Squamous)	< 0.1	[11]
2a	518A2 (Melanoma)	~1	[13]
3c	518A2 (Melanoma)	~1	[13]



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Antimicrobial Derivatives

Spiro-piperidone derivatives, where the piperidone ring is fused to another ring system at a single carbon atom, have emerged as a promising class of antimicrobial agents.^{[4][14][15][16]}

Table 3: Antimicrobial Activity of Spiro-piperidone Derivatives

Compound ID	Microorganism	MIC (µg/mL)	Reference
17	S. aureus	15.62	[4]
18	S. aureus	15.62	[4]
19	S. aureus	15.62	[4]
4a-f	Various Bacteria	62.5 - 15.62	[15]
8b	B. subtilis	0.06	[16]
8e	B. subtilis	0.015	[16]
8g	B. subtilis	0.015	[16]
6c	B. subtilis	0.015	[16]

Derivatives Active in the Central Nervous System (CNS)

The piperidine scaffold is a common feature in many CNS-active drugs.[17] Derivatives of **1-Cbz-4-piperidone** have been investigated for their potential in treating neurodegenerative diseases and for their interaction with CNS targets like sigma receptors and T-type calcium channels.[18][19]

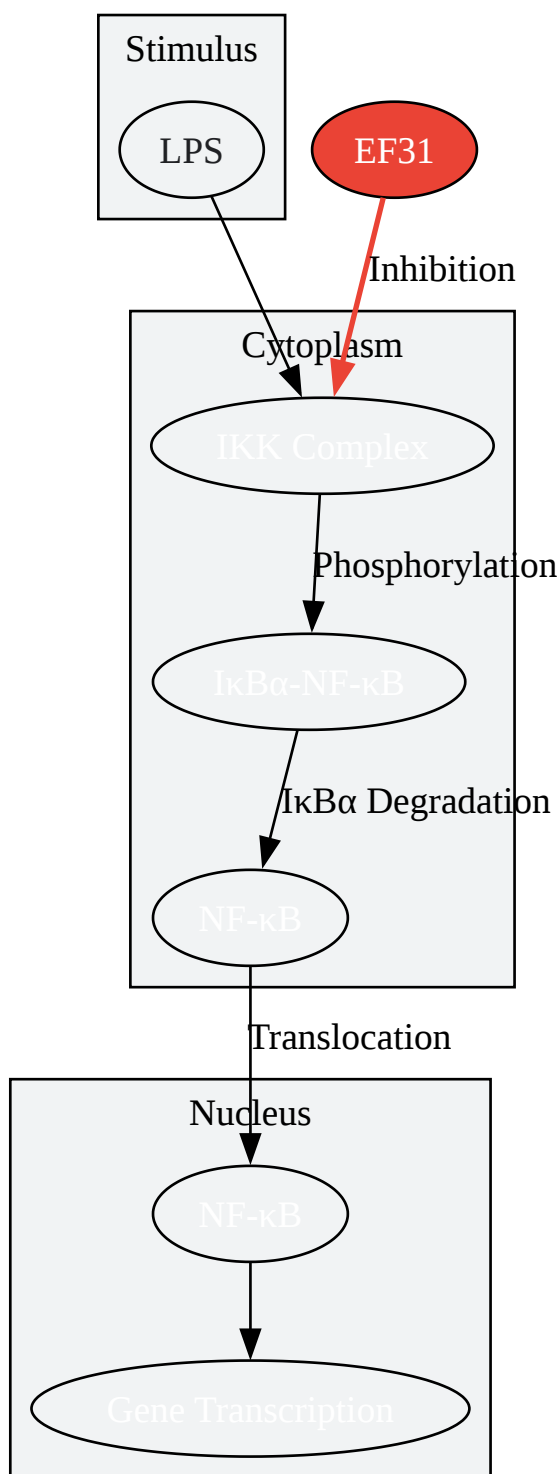
Table 4: CNS Activity of Piperidine Derivatives

Compound ID	Target	Ki (nM)	Reference
1	Sigma-1 Receptor	3.90	[18]
11	Sigma-1 Receptor	3.56	[18]
Compound ID	Target	IC50 (µM)	Reference
31a	T-type Calcium Channel	1.57 ± 0.14	[19]

Signaling Pathways and Mechanisms of Action

Inhibition of the NF- κ B Signaling Pathway

The NF- κ B signaling pathway is a key regulator of inflammation and is often dysregulated in cancer.[20][21] Certain 3,5-bis(arylidene)-4-piperidone derivatives, such as EF31, have been shown to be potent inhibitors of this pathway.[22] EF31 inhibits I κ B kinase β (IKK β), which prevents the phosphorylation and subsequent degradation of I κ B α . This retains NF- κ B in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[22]



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Conclusion

1-Cbz-4-piperidone and its derivatives represent a rich and versatile class of compounds with significant therapeutic potential. The ability to readily modify the core structure has led to the discovery of potent agents with anticancer, antimicrobial, and CNS activities. The quantitative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and synthesis of novel therapeutic agents based on this privileged scaffold. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of next-generation therapeutics for a wide range of diseases.

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